![molecular formula C19H11Cl2F3N6 B214869 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214869.png)
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine, also known as DCTP, is a chemical compound that has been the subject of scientific research due to its potential use in various applications.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is not fully understood, but it is thought to involve the inhibition of calcium channels in cells. Calcium channels play an important role in a variety of cellular functions, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calcium channels, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine may alter these cellular functions, leading to its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the proliferation of cancer cells and to reduce the production of inflammatory cytokines. In addition, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been shown to alter the expression of genes involved in calcium signaling and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine in lab experiments is its specificity for calcium channels, which allows researchers to study the role of these channels in cellular function. However, one limitation of using 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine, including further studies on its potential use as an anti-cancer and anti-inflammatory agent, as well as studies on its potential use as a tool for studying calcium channels in cellular function. In addition, future research could focus on developing new derivatives of 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine with improved specificity and reduced toxicity.
Synthesis Methods
The synthesis of 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine involves the reaction of 2,6-dichlorobenzyl chloride with 5-amino-1-phenyltetrazole in the presence of sodium hydride to form 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetrazol-5-yl)pyrimidine. This intermediate is then reacted with trifluoromethyl iodide in the presence of a base to form the final product, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine.
Scientific Research Applications
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been studied for its potential use in various applications, including as a fluorescent probe for detecting the presence of metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. In addition, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been studied for its potential use as a tool for studying the role of calcium channels in cellular function.
properties
Product Name |
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine |
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Molecular Formula |
C19H11Cl2F3N6 |
Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H11Cl2F3N6/c20-14-7-4-8-15(21)12(14)9-16-25-10-13(17(26-16)19(22,23)24)18-27-28-29-30(18)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
STAOPIFPRYNWFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)CC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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